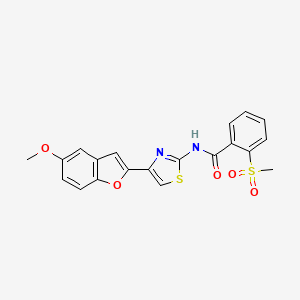![molecular formula C29H33N3O3 B2432879 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid CAS No. 2413716-15-9](/img/structure/B2432879.png)
4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCMDC-135051 est un inhibiteur hautement sélectif et puissant de la protéine kinase PfCLK3, qui joue un rôle crucial dans la régulation de l'épissage de l'ARN du parasite du paludisme et est essentiel à la survie de Plasmodium falciparum au stade sanguin . Ce composé s'est révélé prometteur en tant que composé principal pour le développement de nouveaux antipaludiques avec un nouveau mécanisme d'action .
Méthodes De Préparation
La synthèse de TCMDC-135051 implique une série de réactions chimiques, y compris la formation d'un échafaudage à base de 7-azaindole . La voie de synthèse implique généralement les étapes suivantes :
Formation de l'échafaudage 7-azaindole : Cette étape implique la cyclisation de précurseurs appropriés pour former la structure de base.
Fonctionnalisation de l'échafaudage : Divers groupes fonctionnels sont introduits dans l'échafaudage pour améliorer son activité et sa sélectivité.
Purification et caractérisation : Le composé final est purifié à l'aide de techniques telles que la chromatographie et caractérisé à l'aide de méthodes spectroscopiques.
Les méthodes de production industrielle de TCMDC-135051 impliqueraient probablement la mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
TCMDC-135051 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, ce qui peut modifier son activité et sa stabilité.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l'efficacité du composé.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont généralement des analogues de TCMDC-135051 avec une activité et une sélectivité modifiées .
Applications de la recherche scientifique
TCMDC-135051 a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme outil pour étudier la relation structure-activité des inhibiteurs de la protéine kinase.
Mécanisme d'action
TCMDC-135051 exerce ses effets en inhibant la protéine kinase PfCLK3, qui est essentielle à la régulation de l'épissage de l'ARN dans Plasmodium falciparum . Le composé se lie au site actif de PfCLK3, empêchant son activité de phosphorylation et perturbant le traitement de l'ARN du parasite . Cela conduit à la mort rapide du parasite à différents stades de son cycle de vie, y compris les stades trophozoïte, schizonte et gamétocyte .
Applications De Recherche Scientifique
TCMDC-135051 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationship of protein kinase inhibitors.
Mécanisme D'action
TCMDC-135051 exerts its effects by inhibiting the protein kinase PfCLK3, which is essential for the regulation of RNA splicing in Plasmodium falciparum . The compound binds to the active site of PfCLK3, preventing its phosphorylation activity and disrupting the processing of parasite RNA . This leads to the rapid killing of the parasite at various stages of its life cycle, including the trophozoite, schizont, and gametocyte stages .
Comparaison Avec Des Composés Similaires
TCMDC-135051 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de PfCLK3. Des composés similaires comprennent :
Composé 4 : Un inhibiteur covalent de PfCLK3 avec une meilleure sélectivité et efficacité des kinases.
Altiratinib : Initialement développé pour traiter le glioblastome, ce composé a montré une activité à large spectre contre les apicomplexes.
Comparé à ces composés, TCMDC-135051 a démontré une activité antiparasitaire significative avec une toxicité hors cible minimale, ce qui en fait un composé principal prometteur pour le développement de nouveaux antipaludiques .
Propriétés
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPRHHLSQBUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
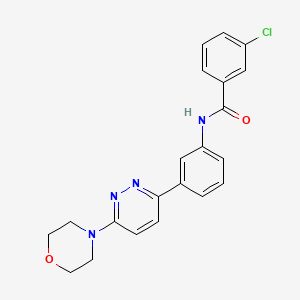
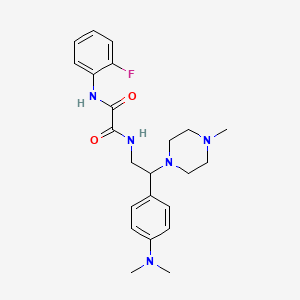
![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B2432798.png)
![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2432799.png)
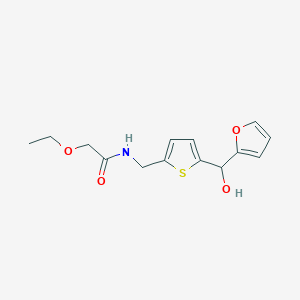

![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)
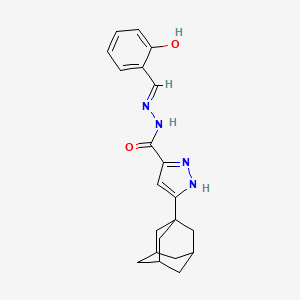
![N-(4-chlorobenzyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2432807.png)
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2432816.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)
